molecular formula C11H22N2O2 B1405428 (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate CAS No. 1434073-24-1

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Cat. No. B1405428
M. Wt: 214.3 g/mol
InChI Key: OGIPSHDJYIEDKG-RKDXNWHRSA-N
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Description

“(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.30 . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like boiling point, melting point, solubility, and reactivity. For “(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate”, specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

1. Synthesis of Homochiral Amino Acid Derivatives

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a key intermediate in the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value. This compound has been utilized in highly stereoselective hydroformylation processes to produce formyl products essential in the synthesis of these amino acids (Kollár & Sándor, 1993).

2. Cascade of Reactions for Pipecolic Acid Derivatives

It plays a critical role in a unique cascade of reactions leading to the formation of pipecolic acid derivatives. This process showcases the compound's versatility in organic synthesis and its utility in constructing complex molecular structures (Purkayastha et al., 2010).

3. Chiral Auxiliary in Stereoselective Synthesis

The compound serves as an effective chiral auxiliary in stereoselective synthesis, particularly in dynamic kinetic resolution processes. This application is instrumental in producing chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial in synthesizing biologically active compounds (Kubo et al., 1997).

4. Synthesis of Fluorinated Amino Acids

It is used in the synthesis of fluorinated amino acids, like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline. These amino acids have distinct conformational preferences and are useful in probes and medicinal chemistry due to their detectability by 19F NMR (Tressler & Zondlo, 2014).

5. Intermediate in Protein Tyrosine Kinase Inhibitors Synthesis

The compound is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. This highlights its role in developing new therapeutic agents, particularly in the field of cancer treatment (Xin-zhi, 2011).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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